molecular formula C9H10O2 B064632 2-(m-Tolyloxy)acetaldehyde CAS No. 176851-48-2

2-(m-Tolyloxy)acetaldehyde

Cat. No.: B064632
CAS No.: 176851-48-2
M. Wt: 150.17 g/mol
InChI Key: VJYPCELIPQPFTB-UHFFFAOYSA-N
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Description

2-(m-Tolyloxy)acetaldehyde, also known as acetaldehyde, 2-(3-methylphenoxy)-, is an organic compound with the molecular formula C9H10O2. This compound is characterized by the presence of an aldehyde group attached to a 2-(3-methylphenoxy) moiety. It is a versatile chemical used in various scientific research applications due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective reagents. The choice of method depends on factors such as yield, purity, and environmental considerations.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives depending on the nucleophile used.

Scientific Research Applications

2-(m-Tolyloxy)acetaldehyde finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(m-Tolyloxy)acetaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .

Comparison with Similar Compounds

    Acetaldehyde: A simpler aldehyde with a similar reactive aldehyde group.

    Benzaldehyde: Contains a benzene ring instead of a tolyl group.

    Cinnamaldehyde: Contains a phenylpropene group.

Uniqueness: 2-(m-Tolyloxy)acetaldehyde is unique due to the presence of the 3-methylphenoxy moiety, which imparts distinct chemical properties and reactivity compared to other aldehydes. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3-methylphenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYPCELIPQPFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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